1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine
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Overview
Description
1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine is a chemical compound with the molecular formula C11H15FN2O2S and a molecular weight of 258.32 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a fluorine atom and a methylsulfonyl group on the phenyl ring. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine typically involves the reaction of 4-fluoro-2-nitrobenzene with piperazine under specific conditionsThe reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for the reduction step . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.
Scientific Research Applications
1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical assays and studies involving enzyme inhibition and receptor binding.
Medicine: Research into potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom and the methylsulfonyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific biological pathway involved .
Comparison with Similar Compounds
1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine can be compared with other similar compounds, such as:
1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical reactivity and biological activity.
1-[4-Fluoro-2-(methylthio)phenyl]piperazine: Contains a methylthio group instead of a methylsulfonyl group, affecting its oxidation state and reactivity.
1-[4-Fluoro-2-(methylsulfonyl)phenyl]morpholine: Similar structure but with a morpholine ring instead of a piperazine ring, influencing its binding properties and applications.
Properties
IUPAC Name |
1-(4-fluoro-2-methylsulfonylphenyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2S/c1-17(15,16)11-8-9(12)2-3-10(11)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTMMTKMPVAHPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)F)N2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382248 |
Source
|
Record name | 1-[4-Fluoro-2-(methanesulfonyl)phenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849938-78-9 |
Source
|
Record name | 1-[4-Fluoro-2-(methanesulfonyl)phenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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